molecular formula C3F9Sb B14751492 Stibine, tris(trifluoromethyl)- CAS No. 432-05-3

Stibine, tris(trifluoromethyl)-

Cat. No.: B14751492
CAS No.: 432-05-3
M. Wt: 328.78 g/mol
InChI Key: AOSPCIFYZZNPGG-UHFFFAOYSA-N
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Description

Stibine, tris(trifluoromethyl)- (Sb(CF₃)₃) is an organoantimony compound featuring three trifluoromethyl (-CF₃) groups bonded to an antimony center. This compound is notable for its use as a precursor in materials science, particularly in the deposition of antimony-containing thin films for electronic ceramics . Its synthesis involves the reaction of antimony trihydride (SbH₃) with trifluoromethylating agents, and deuterium substitution has been shown to enhance its thermal stability, making it suitable for high-temperature applications .

Properties

CAS No.

432-05-3

Molecular Formula

C3F9Sb

Molecular Weight

328.78 g/mol

IUPAC Name

tris(trifluoromethyl)stibane

InChI

InChI=1S/3CF3.Sb/c3*2-1(3)4;

InChI Key

AOSPCIFYZZNPGG-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)[Sb](C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stibine, tris(trifluoromethyl)- typically involves the reaction of antimony trichloride (SbCl₃) with trifluoromethylating agents. One common method is the reaction of SbCl₃ with trifluoromethyl lithium (CF₃Li) in an inert solvent such as tetrahydrofuran (THF). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods

Industrial production of stibine, tris(trifluoromethyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the product.

Chemical Reactions Analysis

Types of Reactions

Stibine, tris(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form antimony pentafluoride (SbF₅) and other fluorinated products.

    Reduction: Reduction reactions can convert stibine, tris(trifluoromethyl)- to lower oxidation state antimony compounds.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include fluorine gas (F₂) and other strong oxidizers.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for substitution reactions.

Major Products Formed

    Oxidation: Antimony pentafluoride (SbF₅) and other fluorinated antimony compounds.

    Reduction: Lower oxidation state antimony compounds.

    Substitution: Various substituted antimony compounds depending on the reagents used.

Scientific Research Applications

Stibine, tris(trifluoromethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of fluorinated organic compounds and in the study of trifluoromethylation reactions.

    Biology: Investigated for its potential use in biological labeling and imaging due to its unique chemical properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of stibine, tris(trifluoromethyl)- involves its ability to donate or accept electrons in chemical reactions. The trifluoromethyl groups enhance the compound’s reactivity by stabilizing intermediates and transition states. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Formula Molecular Weight (g/mol) Substituents CAS Registry Number
Stibine, tris(trifluoromethyl)- Sb(CF₃)₃ 346.84* -CF₃ 432-05-3
Trimethylstibine Sb(CH₃)₃ 166.85 -CH₃ 594-10-5
Triphenylstibine Sb(C₆H₅)₃ 353.10 -C₆H₅ 603-36-1
Stibine (Antimony trihydride) SbH₃ 124.78 -H 7803-52-3
Dimethyl(trifluoromethyl)stibine Sb(CH₃)₂(CF₃) 220.84 -CH₃, -CF₃ 421-62-5

*Calculated based on atomic weights.

Key Observations :

  • Electron-Withdrawing Effects : The -CF₃ groups in Sb(CF₃)₃ impart strong electron-withdrawing properties, reducing the basicity of the antimony center compared to Sb(CH₃)₃ or Sb(C₆H₅)₃. This influences reactivity in Lewis acid-base adduct formation .
  • Steric Bulk : The trifluoromethyl groups create greater steric hindrance than methyl or phenyl groups, affecting coordination chemistry and thermal stability .

Physical and Thermodynamic Properties

Compound Vaporization Enthalpy (ΔHvap, kJ/mol) Temperature Range (K) Phase Stability Notes
Sb(CF₃)₃ 34.7 215–343 High volatility due to -CF₃ groups
Sb(CH₃)₃ 28.9 ± 1.3 249–296 Lower ΔHvap indicates weaker intermolecular forces
Tetramethylbistibine 46.9 325–358 Higher ΔHvap due to dimeric structure
SbH₃ Not reported Decomposes rapidly at room temperature

Key Observations :

  • Volatility : Sb(CF₃)₃ exhibits moderate volatility, intermediate between Sb(CH₃)₃ and Sb(C₆H₅)₃. The -CF₃ groups reduce polarity compared to -H but increase molecular weight.
  • Thermal Stability : Deuterated derivatives of Sb(CF₃)₃ show enhanced stability, making them preferable for chemical vapor deposition (CVD) applications .

Toxicity and Reactivity

  • Sb(CF₃)₃: Limited toxicity data, but antimony compounds generally pose risks similar to arsenic analogs. The -CF₃ groups may reduce acute toxicity compared to SbH₃ .
  • SbH₃ : Extremely toxic (comparable to arsine, AsH₃) and thermally unstable, decomposing to antimony and hydrogen gas .
  • Sb(CH₃)₃ : Less toxic than SbH₃ but still hazardous due to antimony content. Reacts vigorously with oxidizing agents .

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